2-Hexylthiophene

Organic Field-Effect Transistors (OFETs) Hole Mobility Crystal Engineering

2-Hexylthiophene is a C10 mono-alkylated thiophene derivative that functions primarily as a versatile synthetic building block for conjugated oligomers and polymers in organic electronics. Its structure consists of a thiophene ring substituted at the 2-position with a linear hexyl chain (C6H13), which imparts sufficient solubility in common organic solvents while maintaining the aromatic and electronic characteristics of the thiophene core.

Molecular Formula C10H16S
Molecular Weight 168.30 g/mol
CAS No. 18794-77-9
Cat. No. B090786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexylthiophene
CAS18794-77-9
Molecular FormulaC10H16S
Molecular Weight168.30 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=CS1
InChIInChI=1S/C10H16S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3
InChIKeyQZVHYFUVMQIGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most organic solvents;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexylthiophene (CAS 18794-77-9) for Organic Electronics and Semiconductor Procurement: A Technical Baseline Overview


2-Hexylthiophene is a C10 mono-alkylated thiophene derivative that functions primarily as a versatile synthetic building block for conjugated oligomers and polymers in organic electronics [1]. Its structure consists of a thiophene ring substituted at the 2-position with a linear hexyl chain (C6H13), which imparts sufficient solubility in common organic solvents while maintaining the aromatic and electronic characteristics of the thiophene core [2]. This compound serves as a key monomer for synthesizing more complex semiconducting materials, including donor-acceptor copolymers and fused-ring systems [3]. Its physical properties include a boiling point of 228-230°C at atmospheric pressure (or 92°C/10 mmHg under reduced pressure), a density of approximately 0.935 g/cm³, and water insolubility but solubility in most organic solvents [4].

Why 2-Hexylthiophene Cannot Be Substituted with Generic Alkylthiophenes for Precision Organic Semiconductor Synthesis


Alkylthiophenes are a class of compounds that share a thiophene core with an alkyl side chain, but their substitution position and chain length critically dictate the properties of the resulting polymers and materials. A generic substitution of 2-hexylthiophene with a different isomer, such as 3-hexylthiophene, or a different alkyl chain length, like 2-octylthiophene, fundamentally alters the regioregularity, molecular packing, and electronic properties of the final material [1]. The specific hexyl chain at the 2-position provides a unique balance of solubility and solid-state organization, which is not replicated by shorter or longer chains or by substitution at other positions on the thiophene ring [2]. The following quantitative evidence demonstrates that 2-hexylthiophene offers a distinct and non-interchangeable performance profile compared to its closest analogs, making its specific selection crucial for achieving targeted material properties in research and industrial applications.

Quantitative Differentiation Evidence for 2-Hexylthiophene Against Key Structural Analogs and Competitor Monomers


Hexyl Substitution at the 2-Position Enhances Hole Mobility by an Order of Magnitude Relative to Unsubstituted Oligothiophenes

The introduction of hexyl side chains at the 2-position of thiophene-based monomers dramatically improves hole transport in the solid state. A comparative study on 2,5-bis-(thiophen-2-yl)thieno[3,2-b]thiophenes (BTTT) monomers and their hexyl derivatives found that the hexyl-substituted molecules exhibit enhanced hole mobilities by an order of magnitude compared to their unsubstituted analogs [1]. This effect is attributed to the alkyl chains inducing a syn conformation of terminal thiophenes, which leads to more favorable solid-state packing for charge transport, in contrast to the anti conformation adopted by the unsubstituted monomer [1].

Organic Field-Effect Transistors (OFETs) Hole Mobility Crystal Engineering

2-Hexylthiophene-Modified Terpyridine Ligands Achieve High Molar Absorptivity Without Compromising MLCT Band Intensity in Ruthenium Sensitizers

In the development of ruthenium-based sensitizers for dye-sensitized solar cells, the incorporation of 2-hexylthiophene at the 4-position of a terpyridine-derived ligand (resulting in sensitizer TUS-36) was found to induce a relatively strong absorption at approximately 350 nm without decreasing the molar absorption coefficient at the metal-to-ligand charge transfer (MLCT) band [1]. In contrast, when the 2-hexylthiophene unit was introduced at the 5-position (TUS-35), the MLCT band intensity decreased [1]. This compares favorably to the unmodified parent sensitizer TUS-21, which lacked the enhanced absorption feature [1].

Dye-Sensitized Solar Cells (DSSCs) Ruthenium Sensitizers Molar Absorptivity

2-Hexylthiophene Enables a Slightly Larger π-Stacking Distance (3.456 Å) in TTN Cores Compared to TTA Analogues, Influencing Solid-State Packing

In a comparative crystallographic study of fused-ring thiophene derivatives, the compound 2,5,8,11-tetrakis(5-hexylthiophen-2-yl)tetrathienonaphthalene (TTN derivative) exhibited an interfacial distance between the mean planes of the TTN cores of 3.456(5) Å [1]. This distance is slightly larger than that observed for a comparable derivative of tetrathienoanthracene (TTA) substituted with the same 2-hexylthiophene groups [1]. The subtle difference in π-stacking distance, influenced by both the aromatic core and the alkyl side chains, is a key parameter that affects charge transport and exciton dynamics in organic semiconductors [1].

Organic Semiconductors π-Stacking Crystal Engineering

Copolymers Based on 2-Hexylthiophene Exhibit a Tunable Optical Band Gap (1.74-2.02 eV) via Regioisomeric Engineering

A series of donor-acceptor alternating π-conjugated copolymers based on 2,1,3-benzothiadiazole and hexylthiophene units were synthesized to study the effect of hexyl chain positioning [1]. The optical band gaps of these copolymers, estimated from thin-film absorption spectra, were found to range from 1.74 to 2.02 eV [1]. Furthermore, the thin-film absorption spectra were significantly red-shifted and exhibited broader absorption bands relative to the corresponding solution spectra, indicating strong intermolecular interactions in the solid state [1]. The HOMO energy levels of these copolymers were measured to be between -5.37 and -5.66 eV [1].

Organic Photovoltaics (OPV) Band Gap Engineering Donor-Acceptor Copolymers

Synthesis of 2-Hexylthiophene Achieves a Total Yield of 65-75% via Two-Step Friedel-Crafts/Wolff-Kishner Route

A reported synthetic route for 2-hexylthiophene starting from thiophene and hexanoyl chloride involves a Friedel-Crafts acylation followed by a Wolff-Kishner-Huang reduction, achieving a total yield of at least 65% [1]. An alternative synthetic procedure utilizing n-butyllithium and 1-hexylbromide with thiophene in anhydrous THF has been reported to yield 75% of the product after vacuum distillation . These yields provide a benchmark for procurement and in-house synthesis planning.

Monomer Synthesis Process Chemistry Yield Optimization

2-Hexylthiophene Provides High Solubility in Common Organic Solvents While Maintaining Insolubility in Water

2-Hexylthiophene is a liquid at room temperature and is reported to be soluble in most common organic solvents, including ethanol, ether, DMSO, and THF, while being insoluble in water [1]. Its water solubility is estimated at 4.831 mg/L (at 25°C) [2], and its calculated Log P is 3.977-4.4 [3][4]. This solubility profile is critical for its use as a monomer in solution-processed polymerizations and for the purification of oligomeric products.

Solution Processability Organic Electronics Material Purification

Validated Research and Industrial Application Scenarios for 2-Hexylthiophene Based on Quantitative Differentiation Evidence


Synthesis of High-Performance Organic Field-Effect Transistor (OFET) Materials

2-Hexylthiophene is an ideal building block for synthesizing oligothiophene-based semiconductors for OFETs. The order-of-magnitude enhancement in hole mobility conferred by the hexyl side chain, as demonstrated in comparative studies of BTTT derivatives, makes it the preferred monomer over unsubstituted thiophenes for achieving high charge carrier mobility in thin-film transistors [1].

Development of Efficient Ruthenium-Based Dye-Sensitized Solar Cells (DSSCs)

The ability to selectively modify ruthenium sensitizers with 2-hexylthiophene at the 4-position of terpyridine ligands allows researchers to enhance light absorption in the ~350 nm region without compromising the critical MLCT transition. This precise spectral tuning capability, as quantified in head-to-head comparisons with other substitution patterns, makes 2-hexylthiophene a valuable tool for optimizing DSSC efficiency [2].

Crystal Engineering of Fused-Ring Organic Semiconductors

For research groups focused on understanding and controlling solid-state packing in organic semiconductors, 2-hexylthiophene provides a well-characterized π-stacking distance (3.456 Å in TTN derivatives) that differs measurably from other core structures like TTA [3]. This quantitative data supports the rational design of materials with targeted electronic coupling and charge transport properties.

Synthesis of Tunable Donor-Acceptor Copolymers for Organic Photovoltaics

The demonstrated tunability of optical band gaps (1.74-2.02 eV) and HOMO energy levels (-5.37 to -5.66 eV) in copolymers containing hexylthiophene units enables precise engineering of the electronic structure of materials for organic photovoltaics [4]. This level of control, achieved by varying the regioisomeric positioning of the hexyl chain, is essential for optimizing light absorption and energy level alignment in OPV devices.

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